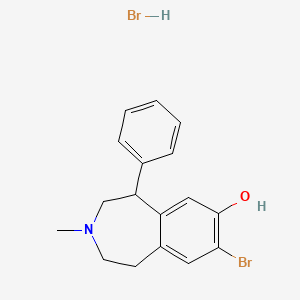

8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide

Übersicht

Beschreibung

SKF 83566 Hydrobromid ist ein potenter und selektiver D1-ähnlicher Dopaminrezeptor-Antagonist. Er ist bekannt für seine hohe Affinität zu D1-Rezeptoren mit einem Ki-Wert von etwa 0,56 nM . Diese Verbindung ist auch ein Antagonist am vaskulären 5-HT2-Rezeptor und zeigt eine selektive Hemmung der Adenylatcyclase 2 . SKF 83566 Hydrobromid ist nach systemischer Verabreichung zentral aktiv und hat verschiedene neurologische Wirkungen in vitro und in vivo .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SKF 83566 Hydrobromid umfasst mehrere Schritte, beginnend mit dem entsprechenden Benzazepin-Vorläufer. Zu den wichtigsten Schritten gehören Bromierungs-, Methylierungs- und Cyclisierungsreaktionen. Das Endprodukt wird als Hydrobromidsalz erhalten, um seine Stabilität und Löslichkeit zu erhöhen .

Industrielle Produktionsmethoden

Die industrielle Produktion von SKF 83566 Hydrobromid folgt in der Regel dem gleichen Syntheseweg wie die Laborsynthese, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird dann mit Techniken wie Umkristallisation und Chromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SKF 83566 hydrobromide involves multiple steps, starting from the appropriate benzazepine precursor. The key steps include bromination, methylation, and cyclization reactions. The final product is obtained as a hydrobromide salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of SKF 83566 hydrobromide typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SKF 83566 Hydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Hydroxylgruppe modifizieren, die in der Verbindung vorhanden ist.

Reduktion: Reduktionsreaktionen können die an den Benzazepinring gebundenen Bromatome beeinflussen.

Substitution: Halogensubstitutionsreaktionen können auftreten, wobei Bromatome durch andere Halogene oder funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenaustauschreaktionen verwenden häufig Reagenzien wie Natriumiodid in Aceton.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion zu dehalogenierten Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

8-Bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol, also known as SKF-83566, is a benzazepine compound that has several research applications .

Names and Identifiers

- IUPAC Name: 8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

- Other Names:

- InChI: InChI=1S/C17H18BrNO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3

- InChIKey: XFTVOHWWEQGXLS-UHFFFAOYSA-N

- SMILES: CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br

- Molecular Formula: C17H18BrNO

- Molecular Weight: 332.2 g/mol

Research Applications

8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol functions as an antagonist against the D(1A) dopamine receptor and is used as an investigative drug .

Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

While not directly an application of 8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol, research on pyrazolo[1,5-a]pyrimidine derivatives shows potential applications in anticancer activity . Although initial screening of pyrazolo[1,5-a]pyrimidin-7-ols (4a–4i) did not show growth inhibitory activity against MDA-MB-231 (human breast cancer) cell lines, further investigation into triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines may yield more promising results .

Wirkmechanismus

SKF 83566 hydrobromide exerts its effects by selectively binding to D1-like dopamine receptors, thereby inhibiting their activity. This leads to a decrease in the production of cyclic adenosine monophosphate (cAMP) through the inhibition of adenylyl cyclase 2. The compound also acts as an antagonist at the vascular 5-HT2 receptor, further modulating neurotransmitter signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SCH 23390: Ein weiterer selektiver D1-Rezeptor-Antagonist mit ähnlichen pharmakologischen Eigenschaften.

SKF 81297: Ein D1-Rezeptor-Agonist, der zum Vergleich in Rezeptorbindungsstudien verwendet wird.

R-(+)-SCH-23390: Ein Stereoisomer von SCH 23390 mit höherer Selektivität für D1-Rezeptoren.

Einzigartigkeit

SKF 83566 Hydrobromid ist einzigartig aufgrund seiner hohen Selektivität und Potenz als D1-Rezeptor-Antagonist. Seine Fähigkeit, die Adenylatcyclase 2 selektiv zu hemmen, während sie gegenüber anderen Adenylatcyclase-Isoformen inaktiv ist, unterscheidet sie von anderen ähnlichen Verbindungen .

Biologische Aktivität

8-Bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

- Molecular Formula : C16H18BrN

- Molecular Weight : 304.23 g/mol

- CAS Number : 67287-39-2

Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It acts as an antagonist at certain receptor sites, which may contribute to its effects in neurological contexts.

Antidepressant Effects

Studies have shown that 8-bromo derivatives can exhibit antidepressant-like effects in animal models. For instance:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in mice subjected to chronic stress models. The mechanism was linked to increased serotonin levels and modulation of the hypothalamic-pituitary-adrenal (HPA) axis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Case Study 2 : In vitro studies indicated that 8-bromo compounds could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the activation of antioxidant pathways and inhibition of pro-apoptotic factors .

Antipsychotic Potential

Preliminary research suggests that this compound may have antipsychotic properties:

- Case Study 3 : A pharmacological study indicated that the compound exhibited significant antagonistic activity at dopamine D2 receptors, which are often implicated in psychotic disorders. The results suggest potential efficacy in managing symptoms of schizophrenia .

Data Table: Summary of Biological Activities

| Activity Type | Model Used | Key Findings |

|---|---|---|

| Antidepressant | Chronic stress model | Reduced depressive behavior; increased serotonin levels |

| Neuroprotective | In vitro neuronal cultures | Protection against oxidative stress-induced apoptosis |

| Antipsychotic | Dopamine receptor assays | Antagonism at D2 receptors; potential for schizophrenia treatment |

Eigenschaften

IUPAC Name |

8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO.BrH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQJYYGODYRPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042606 | |

| Record name | SKF 83566 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108179-91-5 | |

| Record name | 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.